

Spectroscopic Characterization of Methyl 2,5-Dichlorobenzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,5-dichlorobenzoic acid Methyl ester

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Introduction

Methyl 2,5-dichlorobenzoate is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.^[1] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural confirmation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2,5-dichlorobenzoate, along with detailed experimental protocols for data acquisition.

Synthesis of Methyl 2,5-Dichlorobenzoate

A common and efficient method for the synthesis of methyl 2,5-dichlorobenzoate is the Fischer esterification of 2,5-dichlorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.^{[1][2]}

Experimental Protocol: Synthesis

A mixture of 2,5-dichlorobenzoic acid (10 mmol, 2.05 g) and absolute methanol (50 mL) is treated with a few drops of concentrated sulfuric acid.^[1] The reaction mixture is then heated under reflux for 5 hours.^[1] After completion of the reaction, the excess methanol is removed by distillation. The resulting solid residue is filtered, washed with water, and recrystallized from 30% ethanol to yield pure methyl 2,5-dichlorobenzoate.^[1]

Spectroscopic Data

The structural identity and purity of the synthesized methyl 2,5-dichlorobenzoate can be confirmed by a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of methyl 2,5-dichlorobenzoate is characterized by signals corresponding to the aromatic protons and the methyl ester protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.7 - 7.8	d	~2.5	1H	H-6
~7.4 - 7.5	dd	~8.5, 2.5	1H	H-4
~7.3 - 7.4	d	~8.5	1H	H-3
3.9	s	-	3H	-OCH ₃

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~134	C-2
~132.5	C-5
~131.5	C-1
~131	C-4
~130	C-6
~129	C-3
~53	-OCH ₃

Experimental Protocol: NMR Spectroscopy

A sample of methyl 2,5-dichlorobenzoate (10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum is obtained with a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3090	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~1730	Strong	C=O stretch (ester)
~1580, 1470, 1430	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	C-O stretch (ester)
~820	Strong	C-Cl stretch
~750	Strong	C-H out-of-plane bend

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of finely ground methyl 2,5-dichlorobenzoate is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of methyl 2,5-dichlorobenzoate is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
204	45.5	$[M]^+$ (Molecular ion)
173	36.6	$[M - OCH_3]^+$
145	46.6	$[M - COOCH_3]^+$
109	-	$[C_6H_3Cl]^+$
74	30.9	$[C_6H_2]^+$

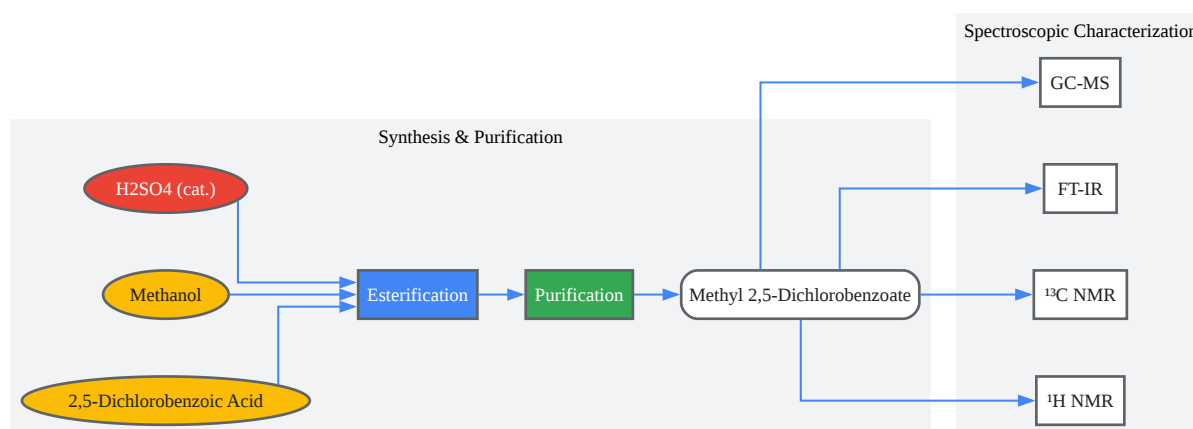
Note: The molecular ion peak at m/z 204 corresponds to the species with the two most abundant chlorine isotopes (^{35}Cl). Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion and its fragments will show characteristic M, M+2, and M+4 peaks. [3]

Experimental Protocol: GC-MS

A dilute solution of methyl 2,5-dichlorobenzoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A 1 μ L aliquot of the solution is injected into a gas chromatograph equipped with a mass spectrometer. The GC is typically fitted with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 $^{\circ}C$) to a final temperature (e.g., 250 $^{\circ}C$) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and mass spectra are recorded over a mass range of m/z 50-300.

Workflow Visualization

The overall process of synthesizing and characterizing methyl 2,5-dichlorobenzoate can be visualized as a logical workflow.



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Caption: Workflow for the synthesis and spectroscopic characterization of methyl 2,5-dichlorobenzoate.

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